molecular formula C12H23NO2 B14197340 2-Decene, 2,6-dimethyl-9-nitro- CAS No. 834898-00-9

2-Decene, 2,6-dimethyl-9-nitro-

Cat. No.: B14197340
CAS No.: 834898-00-9
M. Wt: 213.32 g/mol
InChI Key: PGVHPYNHAPMHHD-UHFFFAOYSA-N
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Description

2-Decene, 2,6-dimethyl-9-nitro- is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of a nitro group attached to a decene backbone, which includes two methyl groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decene, 2,6-dimethyl-9-nitro- typically involves the nitration of a suitable precursor. One common method is the nitration of 2,6-dimethyl-2-decene using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of 2-Decene, 2,6-dimethyl-9-nitro- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Decene, 2,6-dimethyl-9-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The double bond in the decene backbone can be hydrogenated to form a saturated compound.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Hydrogen gas and a nickel catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Decene, 2,6-dimethyl-9-amine.

    Reduction: 2-Decane, 2,6-dimethyl-9-nitro.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Decene, 2,6-dimethyl-9-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Decene, 2,6-dimethyl-9-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Decene, 2,6-dimethyl-9-amine: Similar structure but with an amine group instead of a nitro group.

    2-Decane, 2,6-dimethyl-9-nitro: Saturated version of the compound.

    2-Decene, 2,6-dimethyl-9-thiol: Contains a thiol group instead of a nitro group.

Uniqueness

2-Decene, 2,6-dimethyl-9-nitro- is unique due to the presence of both a nitro group and a double bond in its structure

Properties

CAS No.

834898-00-9

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2,6-dimethyl-9-nitrodec-2-ene

InChI

InChI=1S/C12H23NO2/c1-10(2)6-5-7-11(3)8-9-12(4)13(14)15/h6,11-12H,5,7-9H2,1-4H3

InChI Key

PGVHPYNHAPMHHD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCC(C)[N+](=O)[O-]

Origin of Product

United States

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